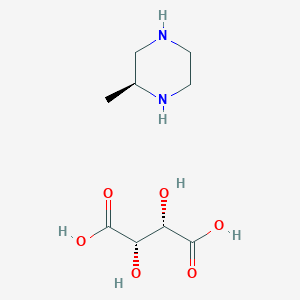
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of Acetaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and tracing applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Wirkmechanismus
Target of Action
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, also known as Acetaldehyde 2,4-Dinitrophenylhydrazone-d3, is primarily targeted towards aldehydes and ketones . These compounds are electron-rich and can form covalent bonds with electron-deficient compounds .
Mode of Action
The mode of action of this compound involves an electrophilic addition mechanism . Being an electron-deficient compound, it undergoes reactions with aldehydes and ketones, resulting in the formation of colored products . This reaction involves the formation of a covalent bond between the electron-deficient this compound and the electron-rich aldehyde or ketone .
Biochemical Pathways
It is known that the compound is used as a reagent in aldehyde and ketone assays , suggesting that it may interact with biochemical pathways involving these compounds.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary result of the action of this compound is the formation of colored products when it reacts with aldehydes and ketones . This property is utilized in aldehyde and ketone assays, where the formation of colored products enables the detection of these compounds .
Action Environment
It is known that the compound is stable and can be stored at room temperature in continental us
Biochemische Analyse
Biochemical Properties
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 plays a crucial role in biochemical reactions, particularly in the quantification of aldehyde and ketone concentrations. It interacts with aldehydes and ketones through an electrophilic addition mechanism, forming a covalent bond with the electron-rich aldehyde or ketone. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide . The resulting colored compound facilitates the determination of aldehyde or ketone concentration within a sample.
Cellular Effects
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 influences various cellular processes. It is used in assays to detect and quantify aldehydes and ketones, which are important intermediates in cellular metabolism. By reacting with these carbonyl compounds, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 helps in studying the biochemical effects of these compounds on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The compound first adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage) to give an intermediate compound, which then loses a molecule of water (the elimination stage) . This reaction results in the formation of a stable hydrazone derivative, which can be easily detected and quantified.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 can change over time. The compound is stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or extreme temperatures. Long-term studies have shown that Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 maintains its efficacy in detecting aldehydes and ketones over extended periods .
Dosage Effects in Animal Models
The effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 vary with different dosages in animal models. At low doses, the compound effectively detects and quantifies aldehydes and ketones without causing significant adverse effects. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism .
Metabolic Pathways
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is involved in metabolic pathways related to the detection and quantification of aldehydes and ketones. It interacts with enzymes and cofactors that catalyze the oxidation of aldehydes and ketones, forming stable hydrazone derivatives. These interactions help in studying the metabolic flux and metabolite levels in various biological samples .
Transport and Distribution
Within cells and tissues, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .
Subcellular Localization
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and endoplasmic reticulum. Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific compartments. These localizations are crucial for its role in detecting and quantifying aldehydes and ketones within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:
CH3CHO+C6H3(NO2)2NHNH2→CH3CH=NNHC6H3(NO2)2
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylhydrazones
Wissenschaftliche Forschungsanwendungen
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope-labeled compound synthesis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
- Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3
- Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
Uniqueness
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .
Eigenschaften
IUPAC Name |
2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOQRNOMHHDFB-BOZDYOBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)







![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
